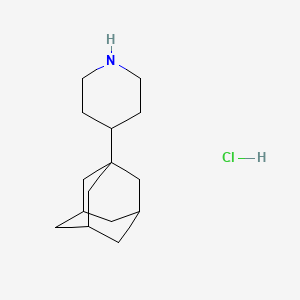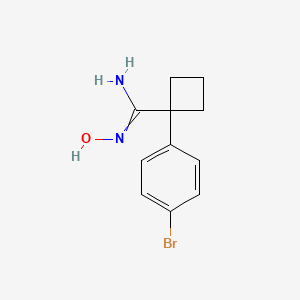
1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide is an organic compound that features a bromophenyl group attached to a cyclobutane ring, with a carboximidamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenylacetic acid, can be prepared by bromination of phenylacetic acid using bromine and mercuric oxide.
Cyclobutane Ring Formation: The bromophenyl intermediate is then subjected to a cyclization reaction to form the cyclobutane ring. This can be achieved through a or other cyclization methods.
Introduction of the Carboximidamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium cyanide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitriles or other substituted derivatives.
科学的研究の応用
1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Biological Research: It is used in molecular docking studies to understand its binding interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
作用機序
The mechanism of action of 1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity, while the carboximidamide group facilitates hydrogen bonding with target molecules . These interactions can lead to inhibition of enzyme activity or modulation of receptor functions, contributing to its biological effects.
類似化合物との比較
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Exhibits significant biological activities, including antifungal and neurotoxic potentials.
Uniqueness
1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide is unique due to its cyclobutane ring, which imparts rigidity and distinct chemical properties. This structural feature differentiates it from other bromophenyl derivatives and contributes to its specific applications in research and industry.
特性
分子式 |
C11H13BrN2O |
|---|---|
分子量 |
269.14 g/mol |
IUPAC名 |
1-(4-bromophenyl)-N'-hydroxycyclobutane-1-carboximidamide |
InChI |
InChI=1S/C11H13BrN2O/c12-9-4-2-8(3-5-9)11(6-1-7-11)10(13)14-15/h2-5,15H,1,6-7H2,(H2,13,14) |
InChIキー |
GLMXJHSVDIOSAE-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C2=CC=C(C=C2)Br)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine](/img/structure/B15051500.png)
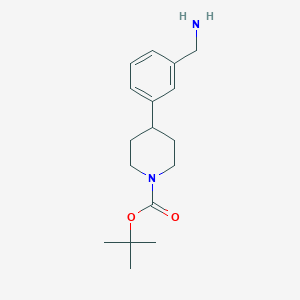
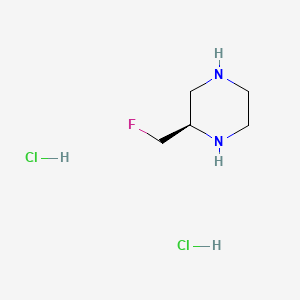
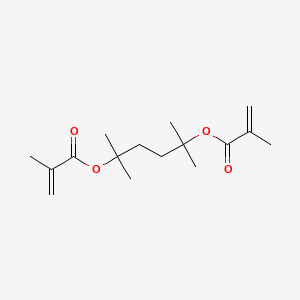
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine](/img/structure/B15051524.png)
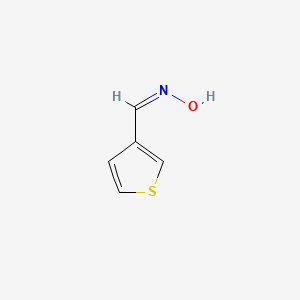
![6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B15051540.png)
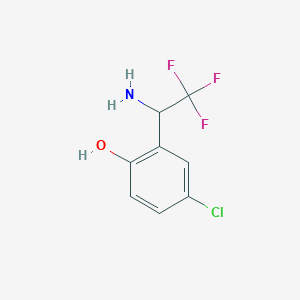
![6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B15051550.png)
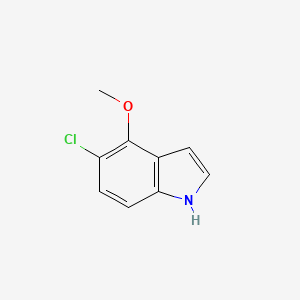
![(1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15051577.png)


